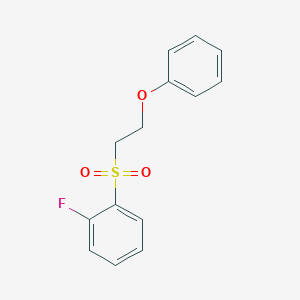
1-Fluoro-2-(2-phenoxyethylsulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-2-(2-phenoxyethylsulfonyl)benzene is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs and therapies. This compound is also known as FPEB and has a molecular formula of C16H15FO3S.
Mecanismo De Acción
1-Fluoro-2-(2-phenoxyethylsulfonyl)benzene acts as a selective antagonist of the mGluR5 receptor. It binds to the receptor and blocks its activity, which can lead to a reduction in the release of neurotransmitters such as glutamate. This mechanism of action is being studied for its potential to treat conditions such as anxiety, depression, and addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Fluoro-2-(2-phenoxyethylsulfonyl)benzene are being studied extensively. It has been shown to have a high affinity for the mGluR5 receptor, which is involved in various physiological and pathological processes. Its selective antagonism of this receptor can lead to a reduction in the release of neurotransmitters such as glutamate, which can have a positive effect on conditions such as anxiety, depression, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Fluoro-2-(2-phenoxyethylsulfonyl)benzene in lab experiments include its high affinity for the mGluR5 receptor, which makes it a potential target for drug development. Its selective antagonism of this receptor can also lead to a reduction in the release of neurotransmitters such as glutamate, which can have a positive effect on various physiological and pathological processes.
The limitations of using 1-Fluoro-2-(2-phenoxyethylsulfonyl)benzene in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the study of 1-Fluoro-2-(2-phenoxyethylsulfonyl)benzene. These include:
1. Further studies to determine its safety and efficacy in humans.
2. Development of drugs based on its selective antagonism of the mGluR5 receptor for the treatment of conditions such as anxiety, depression, and addiction.
3. Investigation of its potential applications in the treatment of other neurological and psychiatric disorders.
4. Development of new synthesis methods to improve the yield and purity of 1-Fluoro-2-(2-phenoxyethylsulfonyl)benzene.
Conclusion:
In conclusion, 1-Fluoro-2-(2-phenoxyethylsulfonyl)benzene is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs and therapies. Its high affinity for the mGluR5 receptor and selective antagonism make it a potential target for drug development, particularly for the treatment of conditions such as anxiety, depression, and addiction. Further studies are needed to determine its safety and efficacy in humans and to investigate its potential applications in the treatment of other neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of 1-Fluoro-2-(2-phenoxyethylsulfonyl)benzene involves the reaction of 2-(2-phenoxyethylsulfonyl)benzene-1,3-diol with potassium fluoride in the presence of a catalytic amount of tetra-n-butylammonium bromide (TBAB) in acetonitrile. This reaction yields 1-Fluoro-2-(2-phenoxyethylsulfonyl)benzene as a white solid in good yield.
Aplicaciones Científicas De Investigación
1-Fluoro-2-(2-phenoxyethylsulfonyl)benzene has been extensively studied for its potential applications in the development of new drugs and therapies. It has been shown to have a high affinity for the metabotropic glutamate receptor 5 (mGluR5), which is involved in various physiological and pathological processes. This makes it a potential target for the development of drugs to treat conditions such as anxiety, depression, and addiction.
Propiedades
IUPAC Name |
1-fluoro-2-(2-phenoxyethylsulfonyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO3S/c15-13-8-4-5-9-14(13)19(16,17)11-10-18-12-6-2-1-3-7-12/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQKKIORYQSXTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCS(=O)(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-2-(2-phenoxyethylsulfonyl)benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

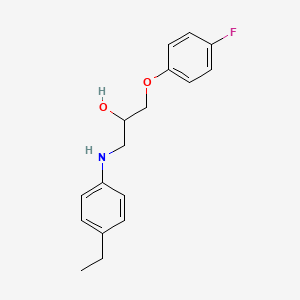
![[4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7574620.png)
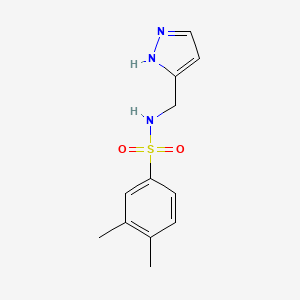

![N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7574632.png)
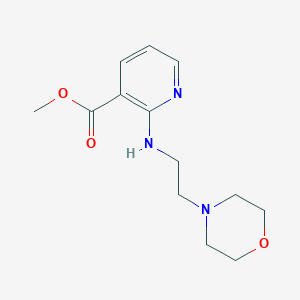
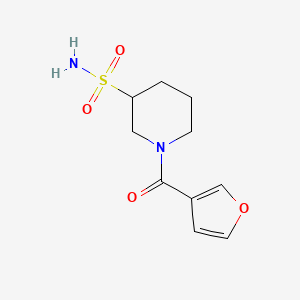
![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7574662.png)
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B7574668.png)
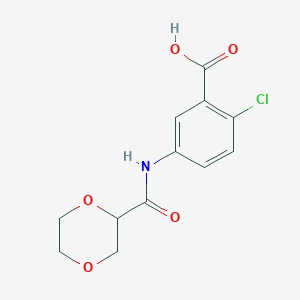


![N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide](/img/structure/B7574693.png)
